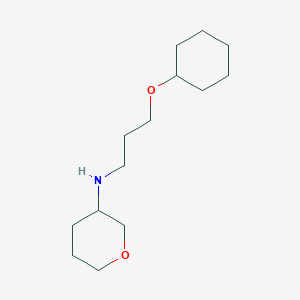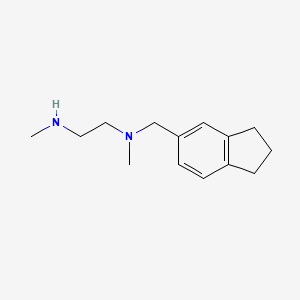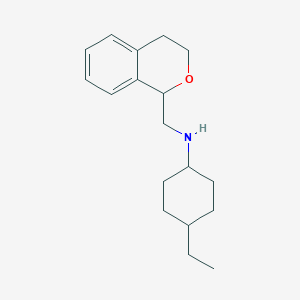
1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as DPI or 5-((1R)-1-((2,3-dihydro-1H-inden-5-yl)methyl)-3-pyrrolidinyl)-2-hydroxybenzyl alcohol.
Mécanisme D'action
The mechanism of action of 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol involves the inhibition of the dopamine transporter. DPI binds to the dopamine transporter and prevents the uptake of dopamine into the neuron. This leads to an increase in the concentration of dopamine in the synapse, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol are complex and depend on the concentration and duration of exposure. DPI has been shown to increase the release of dopamine in the brain, which can lead to increased locomotor activity and reward-seeking behavior. Additionally, DPI has been shown to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol in lab experiments is its specificity for the dopamine transporter. This allows researchers to study the effects of dopamine on the brain and body without interfering with other neurotransmitters. However, one of the limitations of using DPI is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of researchers and subjects.
Orientations Futures
There are several future directions for the study of 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol. One potential direction is the development of new drugs that target the dopamine transporter for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of DPI on the brain and body, as well as its potential for addiction and abuse. Finally, the study of DPI can provide insights into the structure and function of G protein-coupled receptors, which are important targets for drug development.
Méthodes De Synthèse
The synthesis of 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol is a complex process that involves several steps. The most common method for synthesizing this compound is through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride. Another method involves the use of a Grignard reagent to form the alcohol group. The synthesis of 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol is a crucial step in the production of this compound for scientific research purposes.
Applications De Recherche Scientifique
1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the study of dopamine receptors. DPI has been shown to inhibit the uptake of dopamine in the brain, which can have implications for the treatment of conditions such as Parkinson's disease and schizophrenia. Additionally, DPI has been used in the study of the structure and function of G protein-coupled receptors.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-6-7-15(10-14)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8,14,16H,1-3,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAUXFJVHQOLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CN3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)

![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)


![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)

![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)

![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)


